Anti-Fibrotic Potency: 10-Fold Greater Efficacy vs. Pentoxifylline in Renal Fibroblasts
In a direct head-to-head comparison using primary human renal fibroblasts and renal fibroblast cell lines, pentifylline (PTF) demonstrated approximately 10-fold greater potency than equimolar concentrations of pentoxifylline (PTX) across all experiments [1]. This quantifiable potency advantage was observed in the inhibition of proliferation, the suppression of basic fibroblast growth factor (FGF-2) mRNA expression, and the down-regulation of alpha-smooth-muscle actin (α-SMA), a marker of myofibroblast differentiation [1].
| Evidence Dimension | In vitro potency across multiple anti-fibrotic endpoints |
|---|---|
| Target Compound Data | At 100 µg/mL, PTF reduced FGF-2 mRNA levels by 91.5% and down-regulated α-SMA expression by 80.0±4.4%. |
| Comparator Or Baseline | Pentoxifylline (PTX) at 1000 µg/mL reduced FGF-2 mRNA by 73.7% and at 1000 µg/mL down-regulated α-SMA by 49.7±1.8%. |
| Quantified Difference | PTF was ~10 times more potent than equimolar concentrations of PTX. |
| Conditions | In vitro; primary human renal fibroblasts and two renal fibroblast cell lines; assessed by bromodeoxyuridine incorporation, Northern/Western blot, and immunofluorescence [1]. |
Why This Matters
For research programs targeting renal fibrosis or myofibroblast transdifferentiation, this 10-fold potency difference makes pentifylline a more sensitive and selective tool compound for probing dose-response relationships in vitro compared to pentoxifylline.
- [1] Strutz F, Heeg M, Kochsiek T, Siemers G, Zeisberg M, Müller GA. Effects of pentoxifylline, pentifylline and gamma-interferon on proliferation, differentiation, and matrix synthesis of human renal fibroblasts. Nephrol Dial Transplant. 2000;15(10):1535-1546. doi:10.1093/ndt/15.10.1535. View Source
